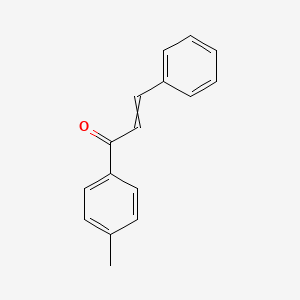

3-Phenyl-1-p-tolyl-propenone

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXZWAYXQSKEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Classification: a Chalcone Derivative Perspective

3-Phenyl-1-p-tolyl-propenone is systematically named (2E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one. sigmaaldrich.comcymitquimica.comcymitquimica.com It belongs to the chalcone (B49325) class of organic compounds. Chalcones are characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system. researchgate.netchemrevlett.com This core structure, 1,3-diphenyl-2-propen-1-one, is the fundamental scaffold of chalconoids. chemrevlett.comnih.gov

The specific structure of this compound features a phenyl group and a p-tolyl (4-methylphenyl) group attached to the propenone backbone. The designation "(2E)" indicates the trans configuration of the double bond, which is generally the more thermodynamically stable isomeric form. nih.gov The presence of the α,β-unsaturated ketone functionality is a key feature that contributes to the chemical reactivity and biological activities of chalcones. mdpi.com

Historical Context and Evolution of Research on Propenone Scaffolds

Research into chalcones and their derivatives dates back several decades, with initial studies focusing on their synthesis and fundamental chemical properties. researchgate.net The classic method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). chemrevlett.com Over the years, advancements in synthetic methodologies have introduced more efficient and environmentally friendly techniques, such as microwave and ultrasound irradiation. chemrevlett.comfrontiersin.org

The term "scaffold" in chemistry refers to the core structure of a molecule. frontiersin.orgresearchgate.net The propenone scaffold of chalcones has proven to be a "privileged structure" in medicinal chemistry. nih.govnih.gov This means that this particular molecular framework is capable of binding to a variety of biological targets, leading to a wide range of biological activities. The evolution of research on propenone scaffolds has seen a shift from basic synthesis to extensive investigations into their potential applications, driven by the discovery of their diverse pharmacological properties.

Significance and Role in Contemporary Organic Chemistry Research

In contemporary organic chemistry, 3-Phenyl-1-p-tolyl-propenone and other chalcones serve as versatile starting materials for the synthesis of a wide array of heterocyclic compounds. frontiersin.org The reactive α,β-unsaturated ketone moiety allows for various chemical transformations, including Michael addition, cyclization, and reduction reactions, leading to the formation of pyrazolines, pyrimidines, and other valuable chemical entities. cymitquimica.comfrontiersin.org

The ease of synthesis and the ability to readily modify the aromatic rings with different substituents make chalcones an attractive scaffold for developing new compounds with tailored properties. researchgate.net Researchers are actively exploring new catalytic systems and reaction conditions to further enhance the efficiency and selectivity of chalcone (B49325) synthesis and derivatization.

Overview of Research Trajectories for Chalcones and Analogues

Classical Condensation Reactions: Mechanistic Insights and Optimization

The traditional approach to synthesizing 3-phenyl-1-p-tolyl-propenone and its analogs relies heavily on condensation reactions, particularly the Claisen-Schmidt condensation. These methods, while established, are the subject of ongoing research to improve efficiency and stereoselectivity.

Claisen-Schmidt Condensation: Catalytic and Solvent Considerations

The Claisen-Schmidt condensation is a widely utilized method for synthesizing chalcones. mdpi.comscielo.br It involves the reaction of an aromatic ketone, such as 4-methylacetophenone, with an aromatic aldehyde, like benzaldehyde, in the presence of a catalyst. scielo.br This reaction can be catalyzed by either acids or bases, with bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and barium hydroxide (Ba(OH)2) being common choices. scielo.brpropulsiontechjournal.com

The choice of catalyst and solvent significantly impacts the reaction's efficiency and yield. Aqueous-alcoholic alkali solutions, typically with a concentration of 10% to 60%, are frequently employed to catalyze the dehydration reaction between acetophenone (B1666503) and benzaldehyde. nih.gov The reaction can be carried out over 12–15 hours at 50°C or for a week at room temperature. nih.gov

| Catalyst | Solvent | Reaction Conditions | Yield |

| NaOH | Ethanol (B145695) | Stirring | Good |

| KOH | Ethanol | Stirring | Good |

| Ba(OH)2 | Ethanol | Stirring | Good |

| BiCl3 | Solvent-free | 140°C, 20 minutes | High |

Recent advancements have focused on more environmentally friendly and efficient catalytic systems. For instance, bismuth(III) chloride (BiCl3) has been used as a non-toxic catalyst under solvent-free conditions, resulting in high yields and short reaction times. tandfonline.com

Base-Catalyzed Approaches: Mechanistic Studies and Stereoselectivity

Base-catalyzed Claisen-Schmidt condensations are prevalent for chalcone synthesis. cu.edu.eg The mechanism involves the deprotonation of the α-carbon of the ketone by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily dehydrates to form the more stable α,β-unsaturated ketone, the chalcone.

The stereoselectivity of these reactions, particularly in the context of further transformations like Michael additions, is a critical area of study. For instance, the Michael addition of various nucleophiles to 3-phenyl-1-(η6-o-tolyltricarbonylchromium)propenone has been investigated, revealing that the diastereoselectivity is influenced by the nucleophile, solvent, base, and temperature. cas.cz In some cases, high diastereomeric excesses can be achieved by carefully controlling these parameters. cas.cz For example, the addition of dimethyl malonate to this complex at -20°C resulted in a 90:10 ratio of diastereoisomers. cas.cz

Modern and Sustainable Synthetic Approaches

In response to the growing demand for environmentally benign chemical processes, modern synthetic methodologies for chalcones have focused on sustainability, efficiency, and atom economy.

Microwave-Assisted Synthesis of Chalcones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of chalcones. mdpi.comfrontiersin.org This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. frontiersin.orgresearchgate.net For example, the synthesis of certain chalcone derivatives under microwave irradiation can be completed in as little as 30 seconds to a minute with yields as high as 99%. univpancasila.ac.id

Microwave-assisted Claisen-Schmidt condensations can be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net For instance, the condensation of substituted o-hydroxy acetophenones with aromatic aldehydes in the presence of anhydrous potassium carbonate as a solid support under microwave irradiation provides the desired chalcones in high yields (85-90%) within 3-5 minutes. researchgate.net

Phase Transfer Catalysis in Propenone Formation

Phase transfer catalysis (PTC) offers an effective method for carrying out reactions between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). rdd.edu.iq In the context of chalcone synthesis and modification, PTC has been employed for various transformations, including epoxidation and cyclopropanation. rdd.edu.iqresearchgate.netnih.gov

For instance, the epoxidation of chalcones using hydrogen peroxide in an alkaline medium can be efficiently carried out under liquid-liquid PTC conditions. rdd.edu.iqresearchgate.net Chiral phase-transfer catalysts have also been developed for the asymmetric epoxidation and cyclopropanation of chalcones, leading to products with high enantiomeric excess. nih.govorganic-chemistry.org These catalysts often feature a complex three-dimensional structure that facilitates precise positioning of the reactants, enabling high enantiofacial differentiation. organic-chemistry.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chalcones to minimize environmental impact. propulsiontechjournal.com This includes the use of non-toxic and recyclable catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation and grinding. cu.edu.egfrontiersin.org

Solvent-free synthesis by grinding the reactants together, often with a solid base like sodium hydroxide, is a simple, efficient, and environmentally benign approach to the Claisen-Schmidt condensation. cu.edu.eg This method avoids the use of harmful solvents and often leads to easy product isolation. cu.edu.eg Another green approach involves using glycerin, a renewable and biodegradable solvent, for the synthesis of chalcones, which can result in good yields and high purity. scielo.br The use of catalysts like bismuth(III) chloride under solvent-free conditions also aligns with green chemistry principles by offering a non-toxic alternative to traditional catalysts. tandfonline.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Reaction)

The Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile tool for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. nobelprize.orgmdpi.com This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.com It is widely used in the synthesis of a variety of compounds, including biaryls, which are important structural motifs in many pharmaceuticals and advanced materials. academie-sciences.fr The Suzuki reaction has been successfully employed in the synthesis of chalcones. derpharmachemica.com

The advantages of the Suzuki coupling reaction are numerous and include mild reaction conditions, high yields, stability in water, and tolerance of a wide range of functional groups. nobelprize.org This makes it an attractive method for the synthesis of complex molecules. nobelprize.org For instance, the reaction can be carried out with arylboronic acids and dihaloarenes to produce poly(p-phenylenes), which are important in materials science. nobelprize.org The reaction's efficiency can be influenced by the choice of solvent and base. nobelprize.org While aqueous conditions are common, anhydrous bases like cesium carbonate or potassium phosphate (B84403) in solvents like DMF can be used for sterically hindered substrates. nobelprize.org

In the context of producing chalcone derivatives, a one-pot, three-component synthesis has been developed. acs.org This method can involve an initial Suzuki-Miyaura cross-coupling followed by further reactions to build the final molecule. acs.org For example, a reaction can be initiated with an aryl boronic acid, a palladium catalyst, and a base, followed by the addition of another reactant to complete the synthesis. acs.org The choice of palladium catalyst and ligands is crucial for the success of these reactions, with various palladium complexes and phosphine (B1218219) ligands being employed to optimize yield and selectivity. academie-sciences.frmdpi.com

Here is an interactive data table showing examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of various aryl-substituted compounds, illustrating the versatility of this methodology which can be applied to the synthesis of chalcone precursors.

Catalyst Development and Application in Propenone Synthesis

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis, and the production of propenones is no exception. Catalysts play a pivotal role by providing alternative reaction pathways with lower activation energies, thus increasing reaction rates. wikipedia.org Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages. mdpi.com

Inorganic and Organic Catalyst Systems (e.g., Potassium Phosphate)

Inorganic catalysts, often in the form of solid materials, are widely used due to their ease of separation and recycling. sigmaaldrich.com Potassium phosphate (K₃PO₄) has emerged as an effective, low-cost, and non-toxic catalyst for the Claisen-Schmidt condensation to synthesize chalcones. researchgate.netresearchgate.net The reaction, when catalyzed by potassium phosphate, can be carried out at room temperature in ethanol, with good to excellent yields of the target chalcones. researchgate.netresearchgate.net Research has shown that aromatic aldehydes with electron-withdrawing groups tend to react faster, leading to nearly quantitative yields. researchgate.netresearchgate.net

The general procedure involves stirring equimolar amounts of the aromatic aldehyde and ketone in ethanol with a catalytic amount (e.g., 15 mol%) of potassium phosphate. researchgate.netresearchgate.net Upon completion, the product is extracted and purified. researchgate.netresearchgate.net Doping natural phosphate with potassium has also been shown to significantly enhance catalytic activity, achieving yields up to 98% under optimized conditions. twistjournal.nettwistjournal.net This highlights the versatility and potential for further development of phosphate-based catalyst systems. twistjournal.nettwistjournal.net

The following table summarizes the synthesis of various chalcones using potassium phosphate as a catalyst, demonstrating its effectiveness across a range of substrates.

Heterogeneous Catalysis (e.g., Graphene-Enhanced Platinum Catalysts)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a key area of green chemistry, offering advantages in catalyst separation and reuse. mdpi.comlianerossi.org Graphene-based materials have garnered significant attention as catalyst supports due to their high surface area and unique electronic properties. mdpi.com

A notable development is the use of a graphene-enhanced platinum catalyst (Pt@G@Si) for the hydrosilylation of chalcones. rsc.orgrsc.org This nanocatalyst is formed in situ and has proven highly effective for the 1,4-hydrosilylation of α,β-unsaturated enones, leading to the formation of silyl (B83357) enolates. rsc.orgrsc.orgresearchgate.net This method provides access to a variety of substituted silyl enolates that are otherwise difficult to synthesize. rsc.orgrsc.org The catalyst is prepared through a hydrosilylation-type reduction and can be utilized in subsequent reactions. rsc.orgrsc.org

The catalytic activity of various platinum catalysts in the 1,4-hydrosilylation of chalcone has been investigated, demonstrating the potential of this approach. researchgate.net Nanocomposites of layered double hydroxides (LDH) and reduced graphene oxide (rGO) have also been successfully used as base catalysts for the Claisen-Schmidt condensation to produce chalcones. mdpi.com These LDH-rGO nanocomposites exhibit improved catalytic properties compared to the bare LDH, which is attributed to better dispersion of the nanoplatelets and the creation of more accessible basic sites. mdpi.com

The table below shows the catalytic activity of different platinum catalysts in the 1,4-hydrosilylation of chalcone with triethylsilane.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical aspects of modern organic synthesis, enabling the targeted modification of specific functional groups or positions within a molecule. In the synthesis of propenone derivatives and related heterocyclic compounds, achieving high regioselectivity is often a primary goal.

Several strategies have been developed to control the regioselectivity in the synthesis of pyrazoles from propenone precursors. organic-chemistry.orgacs.org One approach involves the cyclocondensation of arylhydrazines with 1,3-bis(het)aryl-monothio-1,3-diketones under neutral conditions, which yields pyrazoles with a specific substitution pattern. organic-chemistry.orgacs.org A complementary method utilizes 3-(methylthio)-1,3-bis(het)aryl-2-propenones, which react with arylhydrazines in the presence of a base to afford regioisomeric pyrazoles. organic-chemistry.orgacs.org The development of one-pot, three-component procedures has further enhanced the efficiency of these syntheses. organic-chemistry.orgacs.org

The regioselective synthesis of other heterocyclic systems, such as oxazoles, has also been achieved using propenone-related starting materials. nih.gov For example, α-oxoketene dithioacetals or β-(methylthio)enones can be converted to regioisomeric oxazoles through different reaction pathways involving copper or iodine catalysis. nih.gov Furthermore, palladium-catalyzed C(sp³)–H arylation has been used for the regioselective functionalization of proline derivatives, producing cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org These examples underscore the power of modern synthetic methods to achieve high levels of control over molecular architecture.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides valuable information about the functional groups and the nature of chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For chalcones like this compound, the IR spectrum is characterized by several key absorption bands.

The most prominent band in the FT-IR spectra of chalcones is the carbonyl (C=O) stretching vibration of the enone system, which typically appears in the range of 1650-1685 cm⁻¹. rsc.org The exact position is influenced by conjugation and substitution on the aromatic rings. For instance, in a related chalcone, (E)-1-Phenyl-3-(4-styrylphenyl)prop-2-en-1-one, the C=O stretch is observed at 1657 cm⁻¹. rsc.org The carbon-carbon double bond (C=C) of the enone moiety usually shows a stretching vibration around 1580-1600 cm⁻¹. rsc.orgaobchem.com Aromatic C=C stretching vibrations are also observed in the 1610-1430 cm⁻¹ region. rsc.org

The asymmetric and symmetric stretching vibrations of the aromatic C-H bonds are typically found between 3120-3080 cm⁻¹ and 3060-3040 cm⁻¹, respectively. rsc.org The vinylic C-H stretching of the propenone backbone is expected near 3030-3010 cm⁻¹. rsc.org

Table 1: Typical FT-IR Vibrational Frequencies for Chalcones

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3120 - 3040 |

| Vinylic C-H Stretch | 3030 - 3010 |

| Carbonyl (C=O) Stretch | 1650 - 1685 |

| Aromatic C=C Stretch | 1610 - 1430 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, FT-Raman provides strong signals for non-polar bonds and symmetric vibrations. For chalcones, the C=C double bond and the aromatic ring stretching vibrations often produce more intense Raman bands compared to their IR counterparts. ambeed.com

In a comprehensive spectroscopic study of a chalcone derivative, both FT-IR and FT-Raman spectra were recorded and the fundamental vibrational modes were assigned with the aid of computational methods like Density Functional Theory (DFT). nih.govresearchgate.net This combined approach allows for a more complete and accurate assignment of the vibrational modes. For this compound, the FT-Raman spectrum would be expected to show strong bands for the aromatic rings and the C=C bond of the propenone bridge, providing complementary data to the FT-IR spectrum for a full structural characterization. nih.govchegg.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a wealth of structural information. The two vinylic protons (H-α and H-β) of the enone system are particularly diagnostic. They appear as a pair of doublets, and their coupling constant (J) is indicative of the stereochemistry around the double bond. A large coupling constant, typically in the range of 15-16 Hz, confirms the trans (E) configuration, which is the more stable and commonly synthesized isomer. rsc.org

In the spectrum of (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one, the vinylic protons appear as doublets at δ 7.80 ppm and δ 7.51 ppm with a coupling constant of 15.7 Hz, confirming the E-isomer. rsc.orgrsc.org The aromatic protons of the phenyl and p-tolyl rings resonate in the downfield region, typically between δ 7.2 and δ 8.1 ppm. rsc.org The methyl group (CH₃) on the p-tolyl ring gives a characteristic singlet signal in the upfield region, observed at approximately δ 2.40 ppm. rsc.org

Table 2: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for (E)-1-Phenyl-3-(p-tolyl)prop-2-en-1-one in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Aromatic Protons | 8.01 - 7.45 | m | - | rsc.org |

| H-β | 7.80 | d | 15.7 | rsc.org |

| H-α | 7.51 (inferred from multiplet) | d | 15.7 | rsc.org |

| p-Tolyl Aromatic Protons | 7.56 / 7.23 | d | 8.0 | rsc.org |

Note: 'm' denotes multiplet, 'd' denotes doublet, 's' denotes singlet. Assignments are based on published data. rsc.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For chalcones, the carbonyl carbon is the most downfield signal, typically appearing between δ 186 and 197 ppm. rsc.org In (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one, this signal is observed at δ 190.5 ppm. rsc.org

The α- and β-carbons of the enone system give characteristic signals between δ 116-128 ppm and δ 137-145 ppm, respectively. rsc.org For the title compound, these are found at δ 121.1 ppm (C-α) and δ 144.8 ppm (C-β). rsc.org The carbon of the methyl group on the tolyl ring appears far upfield at δ 21.5 ppm. rsc.org The remaining signals in the aromatic region (δ 128-142 ppm) correspond to the carbons of the two phenyl rings. rsc.org

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for (E)-1-Phenyl-3-(p-tolyl)prop-2-en-1-one in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 190.5 | rsc.org |

| C-β | 144.8 | rsc.org |

| Aromatic C (quaternary) | 141.1, 138.3, 132.1 | rsc.org |

| Aromatic C-H | 132.6, 129.7, 128.6, 128.4 | rsc.org |

| C-α | 121.1 | rsc.org |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D ¹H and ¹³C NMR spectra provide fundamental structural data, advanced 2D NMR techniques are often employed for unambiguous assignment of all signals, especially for complex analogues.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for example, confirming the connectivity between H-α and H-β and within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments, for instance by showing correlations from the vinylic protons to the carbonyl carbon and the aromatic ring carbons.

Solid-state NMR could be used to study the compound in its crystalline form, providing insights into polymorphism and the molecular conformation and packing in the solid state, which can differ from the solution state.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure and transitions within a molecule. For chalcones like this compound, this involves examining how they interact with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectra of chalcones are typically characterized by two main absorption bands, referred to as Band I and Band II. nih.gov Band I, which is the major band, generally appears in the wavelength range of 340–390 nm, while the minor Band II is observed between 220–270 nm. nih.gov These absorptions arise from π → π* and n → π* electronic transitions within the molecule. nih.gov Specifically, the trans isomer of chalcones exhibits Band I and Band II absorptions around 300 nm and 230 nm, respectively, with Band II showing much stronger intensity. nih.gov

The electronic spectra of chalcone derivatives are influenced by both the solvent and the substituents on the phenyl rings. nih.gov The absorption band associated with the CO-CH=CH moiety is considered a charge transfer (CT) band. nih.gov The presence of electron-donating groups, such as methoxy (B1213986) groups, can lead to a bathochromic shift (a shift to a longer wavelength), which stabilizes the electron delocalization in the chalcone structure. nih.gov For instance, studies on chalcone derivatives have shown that increasing the number of methoxy substituents results in a shift of the absorption maximum to a higher wavelength. nih.gov The absorption spectra of 2'-hydroxy chalcones in ethanol show two primary absorption bands with maxima between 345 and 435 nm (Band I, π→π* transition) and 220 and 280 nm (Band II, π→π* transition), attributed to the cinnamoyl and benzoyl groups, respectively. fabad.org.tr

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to understand the electronic transitions in chalcones. nih.gov These calculations help in assigning the observed experimental electronic transitions and predicting the effects of substituents on the absorption spectra. nih.govresearchgate.net For example, in two chalcone molecules, C-1 and C-2, studied in methanol, the main spectral features were observed at 308 nm and 343 nm, respectively. The red-shift in C-2 was attributed to the electron-donating character of its methoxyl substituent, which decreases the energy gap. mdpi.com

| Compound/Condition | Band I (nm) | Band II (nm) | Transition Type | Reference |

| General Chalcones | 340-390 | 220-270 | π → π* and n → π | nih.gov |

| trans-Chalcones | ~300 | ~230 | π → π and n → π | nih.gov |

| 2'-Hydroxy Chalcones (in ethanol) | 345-435 | 220-280 | π → π (cinnamoyl), π → π* (benzoyl) | fabad.org.tr |

| Chalcone C-1 (in methanol) | 308 | - | - | mdpi.com |

| Chalcone C-2 (in methanol) | 343 | - | - | mdpi.com |

Fluorescence and Luminescence Properties of Chalcones

Chalcones, with their π-conjugated propenone core, can exhibit fluorescence and have potential applications as luminescent biomarkers. scielo.org.co The luminescent properties of chalcones are influenced by their molecular structure, particularly the presence of donor-acceptor groups which can lead to internal charge transfer (ICT). rsc.orgrsc.org

Synthetic chalcone derivatives have been shown to exhibit fluorescence, with emission maxima varying depending on the solvent and substituents. rsc.orgnih.gov For example, a series of chalcone derivatives in chloroform (B151607) showed emission maxima around 440 nm when excited at 380 nm. rsc.org The quantum yields of these compounds were also determined, indicating their efficiency in converting absorbed light into emitted light. rsc.org

The fluorescence of chalcones can be sensitive to the environment, such as the polarity of the solvent (solvatochromism). rsc.org Some chalcones exhibit excitation-dependent fluorescence, also known as the red-edge effect, with large Stokes shifts. rsc.org This property makes them potentially useful in various sensing applications. rsc.org

The introduction of specific functional groups can enhance the luminescent properties. For instance, carbazole-derived chalcones have been synthesized and shown to be photoluminescent in both solution and solid states, with higher intensity in the solid state. rsc.org These molecules, designed with a donor-π-acceptor (D-π-A) structure, facilitate internal charge transfer, which is crucial for their photophysical properties. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For this compound and its analogues, mass spectrometry provides key information about their molecular formula and the connectivity of their atoms.

The fragmentation of chalcones under mass spectrometric conditions follows characteristic pathways. The primary fragmentation routes typically involve the loss of the phenyl group from either the A or B ring, combined with the loss of a carbon monoxide (CO) molecule. fabad.org.trnih.gov

Under atmospheric pressure chemical ionization (APCI) tandem mass spectrometry (MS/MS), protonated chalcones and their derivatives exhibit specific fragmentation patterns. nih.gov The major fragmentation pathways include the loss of a phenyl group and CO. nih.gov The elimination of a water molecule from protonated chalcones is also a common observation. nih.gov For instance, in the MS/MS spectra of most chalcones, except for nitro-substituted ones, the loss of CO is a notable feature. nih.gov When the [M+H-CO]+ ion is further fragmented, it can lead to the distinctive losses of a methyl radical (15 Da) and ethylene (B1197577) (28 Da). nih.gov

Direct Analysis in Real Time (DART) mass spectrometry has also been utilized to study the fragmentation behavior of chalcones. researchgate.netoak.go.kr This technique allows for rapid analysis with minimal sample preparation. researchgate.netoak.go.kr In DART-MS studies, chalcones with substituents at the 3, 4, or 5 positions of the aromatic rings tend to lose a phenyl radical via radical-initiated α-cleavage. researchgate.netoak.go.kr In contrast, chalcones with a substituent at the 2-position of the A-ring primarily show the loss of a substituted styryl radical. researchgate.netoak.go.kr

The presence and position of substituents on the chalcone scaffold significantly influence the fragmentation pattern. walshmedicalmedia.com For example, chalcones with a substituent at the C-2 position of ring A consistently show the loss of that substituent, often resulting in the base peak in the mass spectrum. walshmedicalmedia.com

Table of Characteristic Mass Fragments for Chalcones:

| Precursor Ion | Fragmentation Pathway | Resulting Fragment | Reference |

| [M+H]⁺ | Loss of phenyl group | [M+H - C₆H₅]⁺ | nih.gov |

| [M+H]⁺ | Loss of CO | [M+H - CO]⁺ | nih.gov |

| [M+H]⁺ | Loss of H₂O | [M+H - H₂O]⁺ | nih.gov |

| [M+H-CO]⁺ | Loss of methyl radical | [M+H - CO - CH₃]⁺ | nih.gov |

| [M+H-CO]⁺ | Loss of ethylene | [M+H - CO - C₂H₄]⁺ | nih.gov |

| [M]˙⁺ (Substituent at 3, 4, or 5 position) | Loss of phenyl radical | [M - C₆H₅]˙⁺ | researchgate.netoak.go.kr |

| [M]˙⁺ (Substituent at 2 position of A-ring) | Loss of substituted styryl radical | [M - PhCH=CH]˙⁺ | researchgate.netoak.go.kr |

| [M]˙⁺ (Substituent at C-2 of A-ring) | Loss of substituent | [M - Substituent]⁺ | walshmedicalmedia.com |

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides highly accurate and comprehensive structural information at the atomic level. fzu.cz The diffraction of X-rays by a single crystal produces a unique pattern of reflections, the intensities and positions of which are used to construct a three-dimensional electron density map of the unit cell. fzu.cz From this map, the positions of individual atoms can be determined, revealing the molecule's structure. fzu.cz

Numerous chalcone analogues have been characterized using SCXRD. sioc-journal.cnmdpi.commdpi.comelsevierpure.com For example, the crystal structures of three nitro-substituted chalcones were determined, revealing that the position of the nitro group on the aromatic B-ring influences the molecular conformation (s-cis or s-trans) and coplanarity. mdpi.com In another study, the crystal structures of heterocyclic chalcone analogues were elucidated, confirming their molecular geometries. mdpi.com

The conformation of the enone bridge in chalcones is a key structural feature. While π-conjugation would favor a planar molecule, a significant number of chalcone crystal structures show non-planar conformations, with the angle between the aromatic rings being approximately 50°. nih.govacs.org The analysis of a large number of chalcone crystal structures has shown that the chalcone scaffold can adopt various conformations and packings with similar stability. nih.govscienceopen.comacs.org

Example Crystal Structure Data for a Chalcone Analogue:

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| Spiro-heterocyclic chalcone analogue B1 | Monoclinic | C2/c | - | sioc-journal.cn |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one (1a) | Triclinic | P-1 | s-trans conformation | mdpi.com |

| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (1b) | Orthorhombic | Pbca | s-trans conformation | mdpi.com |

| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (1c) | Triclinic | P-1 | s-cis conformation | mdpi.com |

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, are crucial in determining the physical properties of the solid material.

In the crystal structures of chalcones, several types of intermolecular interactions are observed, including C-H···O hydrogen bonds and π···π stacking interactions. mdpi.comjst.go.jp For instance, the crystal structure of (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one is stabilized by both C-H···O hydrogen bonds and π···π stacking. jst.go.jp

Analysis of the crystal packing of a large set of substituted chalcones revealed that the packing is primarily dominated by the chalcone core itself. nih.govscienceopen.com However, there is no single preferred packing motif for the chalcone scaffold beyond the general principle of close packing for the specific molecule. scienceopen.comacs.org Less than a third of the analyzed experimental structures exhibit face-to-face contacts indicative of π···π stacking. nih.gov The most common one-dimensional packing motif, found in about half of the structures, is a translation-related side-to-side arrangement. nih.govscienceopen.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal. mdpi.com This analysis has been applied to nitro-substituted chalcones, suggesting that π-π stacking interactions are the most significant contributors to the crystal packing in some cases, while in others, weak intermolecular C-H···O interactions are dominant. mdpi.com The position of substituents can have a direct effect on the molecular coplanarity and, consequently, the crystal packing. mdpi.com

Elemental Composition Analysis

Elemental analysis is a fundamental technique in chemical characterization, employed to determine the mass percentages of the elements (primarily Carbon, Hydrogen, and Nitrogen) present in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized substance. primescholars.com In the study of chalcones, including this compound and its derivatives, elemental analysis serves as a definitive confirmation of their chemical structure, complementing spectroscopic data. scialert.nettsijournals.comsphinxsai.com

The process typically involves high-temperature combustion of a pure sample, which converts the elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂). The amounts of these gases are then measured, allowing for the calculation of the percentage composition of the original sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. primescholars.com A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the assigned structure and purity of the compound. primescholars.com

For the title compound, This compound , the molecular formula is C₁₆H₁₄O. oakwoodchemical.com The theoretical elemental composition derived from this formula is presented below.

Table 1: Theoretical Elemental Composition of this compound (Molecular Formula: C₁₆H₁₄O; Molecular Weight: 222.28 g/mol )

| Element | Symbol | Atomic Mass | Moles in Compound | Mass in Compound (g) | Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 86.45% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.35% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.20% |

Research on various chalcone analogues consistently reports satisfactory results from elemental analysis, where the experimentally found values align closely with the calculated theoretical values. scialert.netresearchgate.netmdpi.com This confirms the successful synthesis and purity of these compounds. For instance, detailed analyses of several related chalcone derivatives have been published, showcasing the typical precision of this method.

The following table presents elemental analysis data for selected analogues of this compound, illustrating the strong correlation between theoretical and experimentally determined values.

Table 2: Elemental Composition Data for Selected Chalcone Analogues

| Compound Name | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Source |

| (E)-1,3-Diphenylprop-2-en-1-one | C₁₅H₁₂O | Calculated | 86.51 | 5.81 | - | mdpi.com |

| Found | 86.39 | 5.73 | - | mdpi.com | ||

| (E)-3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one | C₁₅H₁₁NO₃ | Calculated | 71.14 | 4.38 | 5.59 | mdpi.com |

| Found | 71.10 | 4.27 | 5.56 | mdpi.com | ||

| 3-((E)-(3-(4-Chlorophenyl)-3-oxoprop-1-enyl)-1-methylquinoline-2(1H)-one | C₁₉H₁₄N₂O₄ | Calculated | 68.26 | 4.22 | 8.38 | mdpi.com |

| Found | 68.34 | 4.25 | 8.44 | mdpi.com |

The data presented for these analogues underscores the reliability of elemental analysis in confirming the successful synthesis and structural integrity of compounds within the chalcone family.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed description of electron distribution and energy states. For compounds like this compound, Density Functional Theory (DFT) and Hartree-Fock (HF) are the principal methods employed.

Density Functional Theory (DFT) has become a prominent method for quantum chemical calculations due to its balance of accuracy and computational cost. ornl.gov It is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a molecule can be determined from its electron density. ornl.gov DFT methods, such as the widely used B3LYP hybrid functional, incorporate electron correlation effects, making them suitable for a broad range of chemical systems. esqc.orgarxiv.org In practice, DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. ornl.gov

The Hartree-Fock (HF) method is another foundational ab initio approach. jussieu.fr It approximates the many-electron wavefunction of a system as a single Slater determinant, where each electron moves in the average field of all other electrons. jussieu.fr While computationally less intensive than more advanced correlated methods, HF systematically neglects electron correlation, which can affect the accuracy of certain predictions. researchgate.net However, it serves as a common starting point for more sophisticated calculations. researchgate.net For chalcone derivatives, studies often employ DFT methods like B3LYP to achieve reliable results that align well with experimental data. nih.govresearchgate.net

The accuracy of quantum chemical calculations is heavily dependent on the choice of a basis set, which is a set of mathematical functions used to build molecular orbitals. arxiv.org Common basis sets include the Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), and Dunning's correlation-consistent basis sets like cc-pVTZ. umich.edugaussian.com

Pople-style basis sets (e.g., 6-311++G(d,p)) : These are widely used for calculations on organic molecules. The numbers indicate the number of Gaussian functions used to describe core and valence orbitals. The symbols in parentheses denote the addition of polarization functions (d,p) and diffuse functions (+), which are crucial for accurately describing bonding and non-bonding electron pairs, respectively. gaussian.comtandfonline.com

Correlation-consistent basis sets (e.g., aug-cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, especially when electron correlation is a key factor. mdpi.com

For chalcone derivatives similar to this compound, computational studies frequently utilize the B3LYP functional combined with the 6-311G++(d,p) or a similar basis set to perform geometry optimization and electronic property calculations. nih.govresearchgate.net

Table 1: Common Levels of Theory for Chalcone Analysis

| Level of Theory | Basis Set | Application |

|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Geometry Optimization, FMO, MEP |

| DFT (B3LYP) | 6-31G(d) | MEP Mapping |

| TD-DFT | 6-311G(d,p) | Photophysical Properties |

Molecular Geometry Optimization and Conformational Analysis

Theoretical geometry optimization is used to find the lowest energy arrangement of atoms in a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The molecule consists of a central propenone (-CH=CH-C=O-) bridge connecting a phenyl group and a p-tolyl group.

Conformational analysis of related chalcones suggests that the trans (E) isomer is generally more stable than the cis (Z) isomer due to reduced steric hindrance. tandfonline.com The molecule's conformation is largely defined by the torsion angles involving the aromatic rings and the propenone backbone. Computational studies on similar chalcones show that the core enone unit tends to be nearly planar to maximize π-electron delocalization. nih.gov However, the phenyl and tolyl rings are typically twisted out of this plane to some degree. For instance, in a study of (E)-1-(anthracen-9-yl)-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one, the dihedral angle between the two aromatic systems was significant, highlighting the non-planar nature of these molecules. nih.gov A study of 1-p-tolyl-2-phenyl-1-propanone, a related saturated ketone, also emphasized the preference for rotamers where the aromatic rings are not eclipsed. doi.org

Table 2: Representative Optimized Geometric Parameters for a Chalcone Core (Note: Data is representative of a typical chalcone structure as specific data for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Typical Value (DFT) |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C=C (enone) | ~1.35 Å |

| Bond Length | C-C (enone) | ~1.47 Å |

| Bond Angle | C-C(=O)-C | ~120° |

| Bond Angle | C=C-C | ~122° |

| Dihedral Angle | Phenyl Ring - Enone Plane | 10°-30° |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Descriptors derived from quantum chemical calculations, such as frontier molecular orbitals and molecular electrostatic potential maps, provide a framework for understanding this relationship.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com In chalcones, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed across the entire π-conjugated system. For chalcone derivatives, calculated HOMO-LUMO gaps are often in the range of 3-4 eV, indicating good electronic conductivity potential. nih.gov

Table 3: FMO Energies for Representative Chalcone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) eV | Source |

|---|---|---|---|---|

| (E)-1-(anthracen-9-yl)-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one | -5.17 | -1.77 | 3.40 | nih.gov |

| (E)-1-(anthracen-9-yl)-3-[4-(diphenylamino)phenyl]prop-2-en-1-one | -5.21 | -1.93 | 3.28 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. rsc.org The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. nih.gov

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These are sites susceptible to nucleophilic attack.

Green Regions : Represent neutral or near-zero potential.

For chalcones, the MEP map consistently shows the most negative potential (red) localized on the oxygen atom of the carbonyl group. nih.govresearchgate.net This high electron density makes the carbonyl oxygen a primary site for interactions like hydrogen bonding and electrophilic attack. nih.gov The hydrogen atoms on the aromatic rings typically appear as regions of positive potential (blue), while the carbon framework is generally in the neutral (green) range. This charge distribution is fundamental to the reactivity and intermolecular interactions of this compound. nih.govtandfonline.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the electronic structure of a molecule, including charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. allsubjectjournal.comresearchgate.net For this compound, NBO analysis, typically performed using density functional theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), reveals the nature of bonding and the interactions between filled and vacant orbitals. tandfonline.comacs.org

The analysis involves the transformation of the molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the Lewis structure concept. uni-muenchen.de The stability of the molecule is often attributed to hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. allsubjectjournal.comresearchgate.net The strength of these interactions can be quantified by the second-order perturbation energy, E(2). tandfonline.com

Table 1: Illustrative NBO Analysis Data for a Chalcone Derivative *

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | Value |

| LP(O) | σ(Cα-Cβ) | Value |

| σ(C-H) | π*(C=O) | Value |

*This table provides a generalized representation of NBO analysis results for a chalcone. Actual values for this compound would require specific computational calculations.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, like the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov

For this compound, these descriptors can predict which atoms are most susceptible to chemical reactions. For instance, the carbonyl carbon is often a site for nucleophilic attack, while the phenyl and tolyl rings can be sites for electrophilic substitution. ggckondagaon.in

Table 2: Conceptual DFT Reactivity Descriptors *

| Parameter | Formula | Significance |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration |

| Global Electrophilicity (ω) | μ^2 / (2η) | Propensity to accept electrons |

| Fukui Function (f^+(r)) | ρ(N+1)(r) - ρ_N(r) | Site for nucleophilic attack |

| Fukui Function (f^-(r)) | ρ_N(r) - ρ_(N-1)(r) | Site for electrophilic attack |

*This table outlines key reactivity descriptors and their significance.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties and correlating them with experimental data, aiding in the structural elucidation of molecules like this compound. acs.org

Vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. acs.orgjetir.org The calculated frequencies are often scaled to improve agreement with experimental data. researchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsion. nih.govresearchgate.net This detailed assignment helps in the interpretation of the experimental vibrational spectra. acs.org For chalcones, characteristic vibrational modes include the C=O stretching, C=C stretching, and various vibrations associated with the aromatic rings. acs.org

Table 3: Illustrative PED Analysis for Key Vibrational Modes of a Chalcone Derivative *

| Wavenumber (cm⁻¹) (Calculated) | Wavenumber (cm⁻¹) (Experimental) | PED (%) | Assignment |

| ~1650 | ~1660 | ν(C=O) (85), ν(C=C) (10) | Carbonyl stretch |

| ~1600 | ~1605 | ν(C=C) (70), Ring def. (20) | Olefinic stretch |

| ~1580 | ~1585 | Ring def. (90) | Aromatic ring stretch |

*This table provides a generalized example of a PED analysis.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. nih.govst-andrews.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. acs.org The calculated chemical shifts are then compared with experimental data to confirm the molecular structure. acs.orgnih.gov The accuracy of the predictions depends on the level of theory, basis set, and the solvent model used. nih.gov For this compound, computational predictions would help in assigning the signals observed in the experimental ¹H and ¹³C NMR spectra to specific protons and carbons in the molecule. researchgate.net

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Chalcone Moiety *

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C=O | ~190 | Value |

| Cα | ~122 | Value |

| Cβ | ~145 | Value |

| Aromatic C | 128-138 | Values |

| Methyl C | ~21 | Value |

*This table illustrates the type of data obtained from NMR chemical shift predictions.

Time-dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net These calculations provide information about the electronic transitions, their corresponding wavelengths (λ_max), and oscillator strengths. researchgate.net For this compound, the UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the conjugated system. tandfonline.com Comparing the simulated spectrum with the experimental one helps in understanding the electronic structure and the nature of the electronic transitions.

Table 5: Simulated UV-Vis Spectral Data *

| Transition | λ_max (nm) (Calculated) | Oscillator Strength (f) |

| HOMO → LUMO | Value | Value |

| HOMO-1 → LUMO | Value | Value |

| HOMO → LUMO+1 | Value | Value |

*This table presents a template for simulated UV-Vis data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. rsc.org For reactions involving this compound, such as its synthesis via Claisen-Schmidt condensation or its participation in cycloaddition reactions, computational studies can provide detailed insights into the reaction mechanism. acs.orgchemrxiv.org This understanding can help in optimizing reaction conditions and predicting the stereochemical outcome of reactions. ggckondagaon.inacs.org For example, modeling the addition of a nucleophile to the α,β-unsaturated carbonyl system can elucidate the factors controlling 1,2- versus 1,4-addition.

Studies on Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules, particularly chalcones, has garnered significant scientific interest due to their potential applications in photonics and optoelectronics. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, provide a versatile scaffold for tuning NLO responses through molecular engineering. The inherent donor-π-acceptor (D-π-A) or donor-π-acceptor-π-donor (D-π-A-π-D) structures within these molecules facilitate intramolecular charge transfer (ICT), a key mechanism for enhancing NLO activity. scirp.org Computational methods, primarily Density Functional Theory (DFT), have become instrumental in predicting and understanding the NLO properties of these compounds. acrhem.orgnih.gov

Theoretical studies on various chalcone derivatives have established a clear structure-property relationship, where the nature and position of substituent groups on the aryl rings significantly influence the NLO response. rsc.org Chalcones are recognized as promising materials for NLO applications due to their extended π-conjugation and the ease of modifying their electronic properties through the introduction of electron-donating and electron-accepting groups. acs.org These modifications can lead to large first-order hyperpolarizability (β) values, indicating a strong second-order NLO response. acs.org

Detailed Research Findings

Computational investigations into the NLO properties of chalcone derivatives typically involve the calculation of several key parameters, including the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These calculations are often performed using DFT with various functionals, such as B3LYP, and basis sets like 6-311G(d,p) or 6-311++G(d,p). acrhem.orgacs.orgtandfonline.com

For instance, a theoretical study on (2E)-3-[4-(methylsulfanyl)phenyl]-1-(3-bromophenyl)prop-2-en-1-one predicted a first-order hyperpolarizability (β) that was 212 times greater than that of urea, a standard NLO material. acs.org This significant enhancement was attributed to the effective ICT within the molecule. Similarly, investigations into other chalcone derivatives have demonstrated that the strategic placement of donor and acceptor groups can lead to substantial NLO responses. acs.org

The planarity of the chalcone backbone is also considered a contributing factor to its NLO properties, as it facilitates π-electron delocalization across the molecule. rsc.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter. A smaller HOMO-LUMO gap generally indicates easier intramolecular charge transfer, which often correlates with a larger hyperpolarizability. acrhem.orgtandfonline.com

The following tables present computational data for various substituted chalcones, illustrating the impact of different functional groups on their NLO properties. These values are typically calculated using DFT methods.

Table 1: Calculated Nonlinear Optical Properties of Various Chalcone Derivatives

| Compound Name | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] | Computational Method |

| (E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Data not available | Data not available | High | DFT/B3LYP/6-311G(d,p) acs.org |

| 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (MNC) | Data not available | Data not available | 55 times greater than urea | TDHF/6-311+G(d) acrhem.org |

| (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) | Data not available | Data not available | Greater than NPSP | CAM-B3LYP/6-311++G(d,p) rsc.org |

| (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP) | Data not available | Data not available | Data not available | CAM-B3LYP/6-311++G(d,p) rsc.org |

| 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP) | Data not available | Data not available | 420.51 × 10⁻³⁰ | DFT/B3LYP/6-31G(d,p) analis.com.my |

Table 2: Theoretical Third-Order Nonlinear Optical Properties of Fused Ring Chalcones

| Compound Name | Real part of χ(3) (Re χ(3)) [esu] | Imaginary part of χ(3) (Im χ(3)) [esu] | Total χ(3) [esu] | Computational Method |

| Anthracene-based Chalcone (AT) | Data not available | Data not available | 1.58 × 10⁻⁶ | TD-DFT/B3LYP/6-311++G(d,p) tandfonline.com |

| Pyrene-based Chalcone (AP) | Data not available | Data not available | 5.19 × 10⁻⁶ | TD-DFT/B3LYP/6-311++G(d,p) tandfonline.com |

Chemical Reactivity and Transformation Studies of 3 Phenyl 1 P Tolyl Propenone

Reactions Involving the α,β-Unsaturated Carbonyl System

The conjugated system in 3-Phenyl-1-p-tolyl-propenone, comprising a carbonyl group and a carbon-carbon double bond, is the primary site of its chemical reactivity. This arrangement allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition across the double bond.

Nucleophilic and Electrophilic Additions

The electron-deficient β-carbon of the α,β-unsaturated carbonyl system in chalcones is susceptible to attack by nucleophiles in what is known as a Michael addition. While specific studies detailing the nucleophilic addition to this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on closely related analogues. For instance, research on the Michael addition of various carbon nucleophiles to 3-phenyl-1-(η6-o-tolyltricarbonylchromium)propenone demonstrates the susceptibility of the β-carbon to nucleophilic attack. In these studies, nucleophiles such as dimethyl malonate, malononitrile, methyl cyanoacetate, and nitromethane (B149229) were shown to add to the enone system.

Electrophilic additions to the double bond of chalcones are also possible, often initiated by the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the β-carbon.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

The carbon-carbon double bond in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.org This type of reaction involves the concerted addition of a 1,3-dipole, such as a nitrone or an azide, to the double bond. wikipedia.orgchesci.com

For example, the reaction of a nitrone, like C-phenyl-N-phenylnitrone, with the double bond of this compound would be expected to yield isoxazolidine (B1194047) derivatives. The regioselectivity and stereoselectivity of such reactions are governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. mdpi.com Similarly, the reaction with organic azides would lead to the formation of triazoline rings, which can subsequently undergo further transformations.

Hydrosilylation Reactions to Form Silyl (B83357) Enolates

Hydrosilylation of α,β-unsaturated ketones like this compound typically involves the 1,4-conjugate addition of a hydrosilane across the enone system. This reaction, often catalyzed by transition metal complexes, results in the formation of a silyl enol ether. Silyl enol ethers are valuable synthetic intermediates, serving as enolate equivalents in various carbon-carbon bond-forming reactions. The choice of catalyst and silane (B1218182) can influence the selectivity between 1,2- and 1,4-addition.

Cyclization Reactions for Heterocyclic Ring Formation

The bifunctional nature of this compound, possessing both an electrophilic double bond and a carbonyl group, makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds.

Synthesis of Pyrazoline Derivatives

Pyrazolines, a class of five-membered nitrogen-containing heterocycles, can be readily synthesized from chalcones. The reaction of this compound with hydrazine (B178648) derivatives, such as phenylhydrazine, in a suitable solvent and often under acidic or basic conditions, leads to the formation of pyrazoline rings. The initial step typically involves the nucleophilic attack of the hydrazine at the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration.

The following table summarizes a representative synthesis of a pyrazoline derivative from a chalcone precursor.

| Reactants | Reagents/Conditions | Product |

| Chalcone | Phenylhydrazine, Basic medium, Ethanol (B145695) | N-phenyl pyrazoline |

This table illustrates a general reaction for the synthesis of pyrazolines from chalcones.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives, six-membered heterocyclic compounds with two nitrogen atoms, can also be synthesized from this compound. One common method is the reaction with a compound containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine (B92328), in the presence of a base. derpharmachemica.com

For instance, the reaction of this compound with guanidine hydrochloride in the presence of a base like potassium hydroxide (B78521) in ethanol leads to the formation of a 2-aminopyrimidine (B69317) derivative. derpharmachemica.com This reaction proceeds through a series of conjugate addition, cyclization, and dehydration/oxidation steps. A study on the synthesis of novel pyrimidine-linked acyl thiourea derivatives describes the formation of a 2-amino-4-phenyl-6-(p-tolyl)pyrimidine intermediate from the corresponding chalcone and guanidine hydrochloride. nih.gov

The following table outlines a general scheme for the synthesis of pyrimidine derivatives from chalcones.

| Reactants | Reagents/Conditions | Product Class |

| This compound | Guanidine hydrochloride, KOH, Ethanol, Reflux | 2-Amino-4,6-diarylpyrimidine |

| This compound | Thiourea, Ethanolic KOH, Reflux | 4,6-Diarylpyrimidine-2-thiol |

| This compound | Urea, NaOH, Ethanol, Reflux | 4,6-Diarylpyrimidin-2-one |

This table presents generalized reaction pathways for the synthesis of various pyrimidine derivatives from a chalcone precursor. derpharmachemica.comnih.gov

Formation of Other Fused Heterocyclic Systems

The propenone backbone of this compound serves as a versatile scaffold for the synthesis of various fused heterocyclic systems. Researchers have explored its reactivity with a range of binucleophilic reagents to construct complex polycyclic structures.

One notable approach involves the reaction with heterocyclic phenols. For instance, the reaction of nitrostilbene derivatives, which share a similar reactive pathway with chalcones, with phenolic compounds like 2-naphthol (B1666908) and 8-hydroxyquinoline (B1678124) in the presence of potassium carbonate and dimethyl sulfoxide (B87167) (DMSO) has been shown to yield fused dihydrofurans and furans. These products can then undergo a 6π-electrocyclization followed by aromatization to generate fully conjugated heteropolycyclic systems. nih.gov

Furthermore, the [3+2] cycloaddition reaction is another powerful tool for constructing fused heterocycles. In situ generated heteroaromatic N-ylides can react with electron-deficient olefins, a category that includes chalcone derivatives, to afford fused polycyclic compounds. mdpi.com For example, N-phenacylbenzothiazolium bromides, upon treatment with a base, form ylides that smoothly react with maleimides to produce octahydropyrrolo[3,4-c]pyrroles in good yields. This strategy has been extended to other electron-deficient olefins like 3-trifluoroethylidene oxindoles and benzylidenemalononitriles, highlighting the broad applicability of this method for accessing diverse and highly functionalized polyheterocyclic compounds. mdpi.com

The synthesis of pyrrole (B145914) and fused heterocyclic sulfones has also been achieved using precursors derived from related propenone structures. rsc.org These examples underscore the utility of the propenone moiety in constructing a wide array of fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Reduction and Oxidation Chemistry of the Propenone Moiety

The α,β-unsaturated carbonyl system in this compound is susceptible to both reduction and oxidation reactions, allowing for the selective modification of the molecule.

Reduction:

The reduction of α,β-unsaturated aldehydes and ketones can proceed via different pathways depending on the reducing agent employed. With a strong reducing agent like lithium aluminum hydride (LAH), both the carbon-carbon double bond and the carbonyl group are typically reduced. For instance, the reduction of 3-phenyl-prop-2-en-1-al with LAH yields 3-phenyl-propan-1-ol, indicating the reduction of both the aldehyde and the alkene functionalities. youtube.com This is particularly the case for α,β-unsaturated carbonyls that also feature a phenyl group at the β-position, which enhances the reactivity of the double bond towards reduction by LAH. youtube.com

Oxidation:

The oxidation of 3-phenyl-2-propene compounds, which share the same core structure as this compound, has been studied to understand their thermal stability and oxidation pathways. Common oxidation products include benzaldehyde, benzoic acid, and epoxides, which result from the cleavage of the carbon-carbon double bond. rsc.org The reactivity towards oxidation can be influenced by the nature of the substituent on the propenone backbone. For example, in a study of related compounds, the order of oxidation reactivity was found to be cinnamaldehyde (B126680) > cinnamyl alcohol > β-methylstyrene > cinnamic acid. rsc.org This suggests that the electron-withdrawing nature of the carbonyl group in the propenone moiety of this compound would influence its oxidation profile.

Derivatization Strategies and Functional Group Interconversions

The versatile chemical nature of this compound allows for a variety of derivatization strategies and functional group interconversions, expanding its synthetic utility.

Mannich-type reactions are a class of organic reactions that involve the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. While direct Mannich reactions on the propenone itself can be complex, related transformations can lead to the synthesis of α-aminoketones. For example, silyl enol ethers, which can be derived from ketones, react with iminium ions under mild conditions to produce Mannich bases. researchgate.net

A more direct approach to α-aminoketones involves multicomponent reactions. A novel one-step method for the preparation of α-aminoketones has been developed based on the reaction of allomaltol, arylglyoxals, and primary amines. researchgate.net Although not directly involving this compound, this demonstrates a modern approach to synthesizing α-aminoketone structures. The synthesis of 3-(p-tolyl)-1-phenyl-3-(p-tolylsulfonylamino)propan-1-one, a β-aminoketone, has been reported through a metal-mediated reaction, showcasing another pathway to amino-ketone derivatives. researchgate.net

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.net While this compound itself is a product of a Claisen-Schmidt condensation (a related reaction), its carbonyl group can potentially undergo further condensation reactions.

More commonly, the principles of such condensation reactions are applied in three-component reactions. For instance, the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with 2,3-dicyanofumarates and primary aromatic amines yields a mixture of products arising from competitive Michael-type additions. clockss.org This highlights the reactivity of electron-poor C=C bonds, similar to the one in this compound, towards nucleophilic attack.

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ekb.eg The carbonyl group of this compound can react with primary amines to form the corresponding Schiff base. These Schiff bases are versatile ligands capable of coordinating with a wide range of metal ions to form stable metal complexes. scispace.com

The formation of Schiff bases and their subsequent complexation with metals like manganese(II), cobalt(II), copper(II), and cadmium(II) have been extensively studied. nih.govresearchgate.net The resulting metal complexes often exhibit interesting geometries, such as octahedral or square planar, and possess a range of biological and catalytic activities. rasayanjournal.co.innih.gov The coordination typically involves the imine nitrogen and often another donor atom from the ligand to form a chelate ring, enhancing the stability of the complex. nih.gov

The synthesis of Schiff bases can be achieved through various methods, including conventional heating and greener, more energy-efficient approaches. scispace.com The characterization of these Schiff bases and their metal complexes is carried out using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR, and elemental analysis. nih.govresearchgate.net

Stereochemical Control in Reactions Involving the Propenone Unit

The propenone unit in this compound contains a carbon-carbon double bond which can exist as either the E or Z isomer. The stereochemistry of this double bond can influence the stereochemical outcome of reactions at or adjacent to the propenone moiety.

In reactions such as the [3+2] cycloaddition, the stereochemistry of the starting olefin can be transferred to the newly formed stereocenters in the product. The facial selectivity of the approach of the reacting species to the double bond is a key factor in determining the final stereochemistry.

Furthermore, in reactions involving the carbonyl group, the presence of a chiral catalyst or auxiliary can induce enantioselectivity. For example, in Mannich-type reactions, chiral imidazolidinone catalysts have been used to achieve high yields and enantioselectivities in the synthesis of δ-ketoaldehydes from the reaction of α,β-unsaturated aldehydes with silyl enol ethers. researchgate.net

While specific studies on the stereochemical control in reactions of this compound were not found in the provided search results, the general principles of stereoselective synthesis are applicable. The planar nature of the propenone system allows for diastereoselective attack of reagents from either face, and the choice of reagents and reaction conditions can be used to favor the formation of one stereoisomer over another.

Applications of 3 Phenyl 1 P Tolyl Propenone in Advanced Materials and Chemical Technologies

Photoinitiator Chemistry and Polymerization Processes

Chalcone (B49325) derivatives, including structures like 3-Phenyl-1-p-tolyl-propenone, have emerged as highly effective and versatile photoinitiators for a variety of polymerization reactions, particularly under visible light exposure from sources like blue LED bulbs and even sunlight. researchgate.net Their utility stems from their ability to absorb light and initiate the chemical reactions that lead to the formation of polymers.

These compounds can function as photosensitizers in two- and three-component photoinitiating systems. alliedacademies.org Upon light absorption, the chalcone molecule reaches an excited state and can then interact with other molecules, such as iodonium (B1229267) salts, to generate reactive species like phenyl radicals. alliedacademies.org These radicals are capable of initiating the free-radical polymerization of monomers like acrylates. alliedacademies.orgnih.gov

The versatility of chalcone-based photoinitiators is a key advantage. They are not limited to a single type of polymerization and have been successfully employed in:

Free radical polymerization of acrylates. researchgate.netnih.gov

Cationic polymerization of epoxides and vinyl ethers. researchgate.net

Thiol-ene polymerization . researchgate.net

Synthesis of Interpenetrating Polymer Networks (IPNs) , where two or more polymer networks are synthesized in the presence of each other. researchgate.net

Researchers have also explored bis-chalcones, which contain two chalcone moieties within a single structure, as promising photosensitizers. alliedacademies.orgnih.gov These larger molecules have reduced migratability within the final polymer network and an extended conjugation system, which can enhance their photoinitiating efficiency. alliedacademies.org The initiation mechanisms for these processes have been studied using techniques such as electron spin resonance (ESR) and laser flash photolysis to understand the generation of the initiating radicals. researchgate.net

| Polymerization Type | Monomer Class | Light Source | Reference |

| Free Radical Polymerization | Acrylates | Visible Light (e.g., Blue LED) | researchgate.net, nih.gov |

| Cationic Polymerization | Epoxides, Vinyl Ethers | Visible Light | researchgate.net |

| Thiol-Ene Polymerization | Various | Visible Light | researchgate.net |

| Interpenetrating Polymer Networks (IPNs) | Acrylates and Epoxides | Visible Light | researchgate.net |

Opto-electronic and Photonic Materials Research

The unique photochemical and photophysical properties of the chalcone scaffold make it a subject of interest in opto-electronic and photonic materials research. researchgate.netekb.eggoogle.com The α,β-unsaturated carbonyl framework linked to two aromatic rings creates a flexible system for tuning electronic and optical properties through chemical modification. ekb.eg